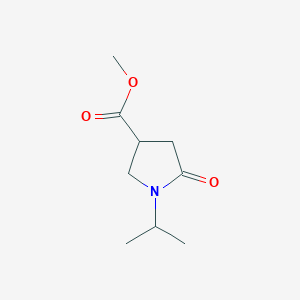

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate

描述

准备方法

Synthetic Routes and Reaction Conditions

One common synthetic route for Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves the reaction of itaconic acid methyl ester with isopropyl amine. In this process, 59.1 g (1 mol) of isopropyl amine is added dropwise to 158 g (1 mol) of itaconic acid methyl ester in 120 ml of diethyl ether over the course of 30 minutes . The reaction mixture is then stirred and allowed to react, forming the desired product.

Industrial Production Methods

Industrial production methods for this compound typically involve large-scale synthesis using similar reaction conditions as described above. The process may be optimized for higher yields and purity, and may include additional purification steps such as recrystallization or chromatography.

化学反应分析

Types of Reactions

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The compound can undergo nucleophilic substitution reactions, where the isopropyl group can be replaced by other substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents such as potassium permanganate (KMnO4) for oxidation, reducing agents like sodium borohydride (NaBH4) for reduction, and nucleophiles such as amines for substitution reactions. Reaction conditions may vary depending on the desired product, but typically involve controlled temperatures and specific solvents.

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxo derivatives, reduction may produce hydroxyl derivatives, and substitution reactions may result in various substituted pyrrolidine derivatives.

科学研究应用

Medicinal Chemistry

Drug Development and Synthesis

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate serves as a versatile building block in the synthesis of bioactive molecules. Its structure allows for modifications that can enhance pharmacological properties. For instance, derivatives of this compound have shown potential as antimicrobial agents against resistant strains of bacteria such as Staphylococcus aureus .

Case Study: Antimicrobial Activity

A study evaluated the Minimum Inhibitory Concentration (MIC) of various derivatives derived from this compound against Staphylococcus aureus. The results indicated that one derivative exhibited an MIC of 12.5 µg/mL, significantly lower than the standard antibiotic, which had an MIC of 50 µg/mL .

| Compound | MIC (µg/mL) | Target Pathogen |

|---|---|---|

| This compound derivative | 12.5 | Staphylococcus aureus (MRSA) |

| Standard Antibiotic | 50 | Staphylococcus aureus |

Anticancer Properties

Research has demonstrated that derivatives of this compound exhibit anticancer properties. In vitro studies on lung cancer cell lines, such as A549, revealed that these compounds induce apoptosis and inhibit cell proliferation.

Case Study: Anticancer Mechanism Investigation

In a study involving A549 cell lines, the IC50 was found to be 15 µM, indicating effective induction of apoptosis via caspase activation. Another cell line, HCT116, showed an IC50 of 20 µM with a mechanism involving inhibition of cell cycle progression .

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| A549 | 15 | Induction of apoptosis via caspase activation |

| HCT116 | 20 | Inhibition of cell cycle progression |

Anti-inflammatory Effects

This compound has also been investigated for its anti-inflammatory properties. Animal model studies indicated a significant reduction in paw edema in carrageenan-induced inflammation models, suggesting its potential therapeutic application in inflammatory diseases .

Materials Science

In materials science, this compound is explored for developing new materials with specific properties. Its unique structure allows it to be incorporated into polymers and coatings that require enhanced performance characteristics.

作用机制

The mechanism of action of Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate involves its interaction with specific molecular targets and pathways The compound may act as an enzyme inhibitor or modulator, affecting various biochemical processes

相似化合物的比较

Similar Compounds

Similar compounds to Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate include other pyrrolidine derivatives such as:

- Methyl 1-Isopropyl-2-oxopyrrolidine-3-carboxylate

- Methyl 1-Isopropyl-2-oxopyrrolidine-5-carboxylate

- Methyl 1-Isopropyl-2-oxopyrrolidine-6-carboxylate

Uniqueness

This compound is unique due to its specific substitution pattern on the pyrrolidine ring, which imparts distinct chemical and biological properties. Its unique structure allows for specific interactions with molecular targets, making it a valuable compound for research and industrial applications.

生物活性

Methyl 1-Isopropyl-2-oxopyrrolidine-4-carboxylate is a pyrrolidine derivative that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's unique structure, characterized by a five-membered ring with nitrogen, a carbonyl group, and a carboxylate group, suggests various interactions with biological systems.

Chemical Structure and Properties

The molecular formula of this compound can be summarized as follows:

| Property | Details |

|---|---|

| Molecular Formula | C₉H₁₅NO₃ |

| Molecular Weight | Approximately 171.23 g/mol |

| Structure | Pyrrolidine ring with carbonyl and carboxylate groups |

The presence of chirality at the 4-position allows for two enantiomers, which may exhibit different biological activities. The isopropyl group at position 1 enhances its steric properties, influencing both reactivity and biological interactions.

The biological activity of this compound primarily involves its interaction with various molecular targets, including enzymes and receptors. It may act as an enzyme inhibitor or modulator , affecting biochemical pathways critical to cellular functions. This interaction is facilitated by the compound's ability to form hydrogen bonds and adapt conformationally to fit specific binding sites.

Biological Activities and Applications

Research indicates that this compound has potential applications in:

- Medicinal Chemistry : Its structural characteristics make it a candidate for drug development, particularly in creating new therapeutic agents targeting metabolic pathways.

- Enzyme Inhibition Studies : The compound is being explored for its ability to inhibit specific enzymes involved in disease processes, potentially offering new avenues for treatment.

Case Studies

- Enzyme Interaction Studies : Preliminary studies have shown that this compound can selectively bind to certain enzymes, which could lead to significant pharmacological effects. For instance, its inhibitory action on enzymes related to metabolic disorders has been documented, suggesting its potential as a therapeutic agent.

- Comparative Analysis : When compared to similar compounds like Methyl 1-Isopropyl-2-oxopyrrolidine-3-carboxylate, this compound exhibited enhanced binding affinity towards specific biological targets due to its unique substitution pattern on the pyrrolidine ring .

Summary of Research Findings

The following table summarizes key findings from various studies regarding the biological activity of this compound:

| Study Focus | Findings |

|---|---|

| Enzyme Inhibition | Demonstrated selective inhibition of key enzymes |

| Binding Affinity | Higher affinity for specific receptors compared to related compounds |

| Pharmacological Potential | Promising candidate for drug development in metabolic diseases |

属性

IUPAC Name |

methyl 5-oxo-1-propan-2-ylpyrrolidine-3-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H15NO3/c1-6(2)10-5-7(4-8(10)11)9(12)13-3/h6-7H,4-5H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VEDZQKXBBVWZHO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N1CC(CC1=O)C(=O)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30606291 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

185.22 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

59857-84-0 | |

| Record name | Methyl 5-oxo-1-(propan-2-yl)pyrrolidine-3-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30606291 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。